molecular formula C15H13ClN2O3S B2393947 N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2309600-88-0

N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No. B2393947
CAS RN: 2309600-88-0
M. Wt: 336.79
InChI Key: IWXXGIFLNOJKMV-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a chloro group, and a carboxamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction can also be used to analyze the crystal structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the chloro group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and pKa, can be predicted using various computational tools .

Scientific Research Applications

Antipsychotic Agent Evaluation

One study focused on the synthesis and evaluation of heterocyclic carboxamides, including analogues similar to N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide, as potential antipsychotic agents. These compounds were assessed for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. The study found that certain derivatives exhibited potent in vivo activities comparable to existing antipsychotic agents, with a favorable profile in terms of reducing the risk of extrapyramidal side effects, which are common with many antipsychotics (Norman et al., 1996).

Luminescent Properties for Imaging

Another line of research explored pyridyl substituted benzamides with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds, related to the chemical structure of interest, show potential in imaging applications due to their luminescent properties in both solution and solid states. The research highlighted the importance of such compounds in developing new materials for optical and electronic devices (Srivastava et al., 2017).

Antimicrobial Activity

Research into 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, compounds with a core structure similar to the one , demonstrated significant antimicrobial activity. These novel derivatives were found to be more active than reference drugs against specific bacterial strains, indicating their potential as new antimicrobial agents (Kolisnyk et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Proper safety precautions should be taken when handling the compound .

Future Directions

Future research could involve further studying the compound’s properties and potential applications, as well as optimizing its synthesis .

Biochemical Analysis

Biochemical Properties

The role of N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide in biochemical reactions is multifaceted. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and often involves the formation of covalent bonds .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . It interacts with various transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-14-5-9-7-18(4-3-13(9)22-14)15(19)17-10-1-2-11-12(6-10)21-8-20-11/h1-2,5-6H,3-4,7-8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXXGIFLNOJKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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